1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1105197-87-2. It has a molecular weight of 294.42 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N6S/c1-4-20-13-17-11 (15-7-9 (2)3)10-8-16-19 (6-5-14)12 (10)18-13/h8-9H,4-7,14H2,1-3H3, (H,15,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Oncology Research
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential as cancer therapeutics . They exhibit properties that make them suitable as CDK2 inhibitors , which are crucial in the regulation of cell cycle progression and are often dysregulated in cancer cells . Compounds with this scaffold have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .
Antibacterial Agents
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can be synthesized and evaluated for their antibacterial properties. These compounds have been part of libraries tested against a range of bacterial strains to determine their efficacy in combating infections .
Molecular Modeling and Drug Design
The pyrazolo[3,4-d]pyrimidine core is a common feature in molecules designed for drug discovery . Its versatility allows for the creation of novel compounds with potential therapeutic effects. Molecular modeling investigations help in understanding the interaction of these compounds with biological targets, aiding in the design of more potent and selective drugs .
Pharmacokinetics and ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic properties of new drugs. Pyrazolo[3,4-d]pyrimidine derivatives have been subjected to these studies to assess their suitability as drug candidates, ensuring they have the appropriate properties for effective and safe medications .
Apoptosis Induction
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis in tumor cells. This is a valuable property for compounds being considered for cancer therapy, as it can lead to the selective death of cancer cells without harming normal cells .
Cell Cycle Modulation
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been shown to affect cell cycle progression. By inhibiting CDK2, these compounds can halt the cell cycle in cancer cells, preventing their proliferation and leading to potential therapeutic applications in cancer treatment .
Leukemia Treatment
A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated against leukemia cell lines. These compounds have demonstrated good in vitro anti-proliferative activities, with some showing higher potency than existing treatments .
Lung and Breast Cancer Research
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their cytotoxic activity against lung and breast cancer cell lines. These studies are part of ongoing research to find new treatments for these prevalent types of cancer .
Future Directions
While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have been studied for their potential applications in medical chemistry, particularly as inhibitors of protein kinases involved in cell cycle regulation . This suggests potential avenues for future research and development.
properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6S/c1-4-20-13-17-11(15-7-9(2)3)10-8-16-19(6-5-14)12(10)18-13/h8-9H,4-7,14H2,1-3H3,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCHLVODCPKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCN)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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